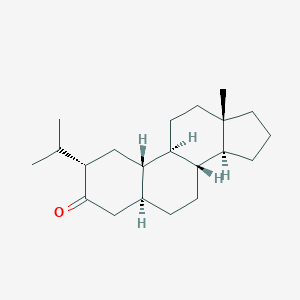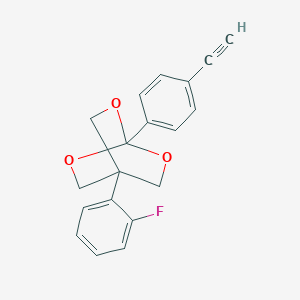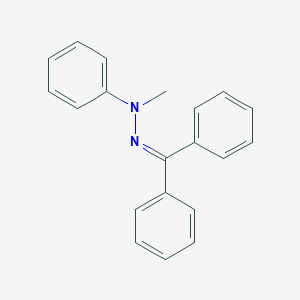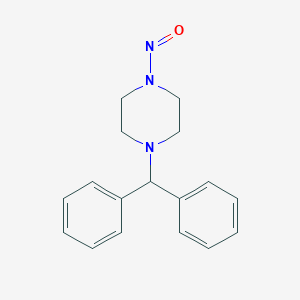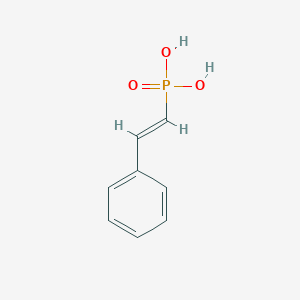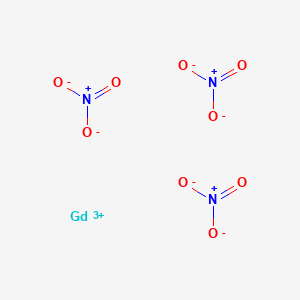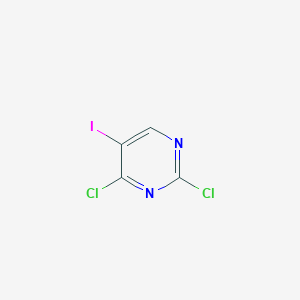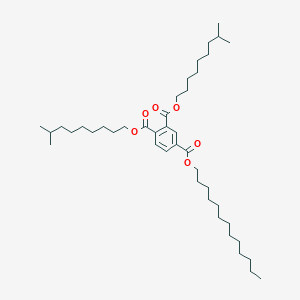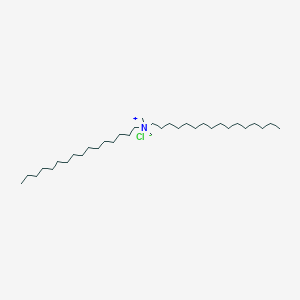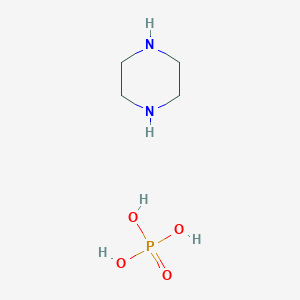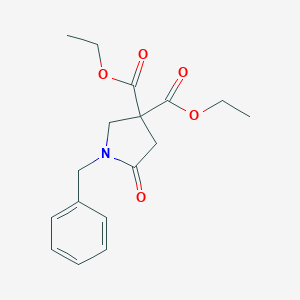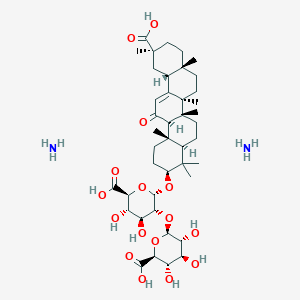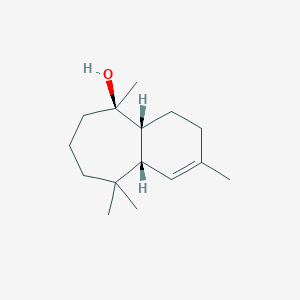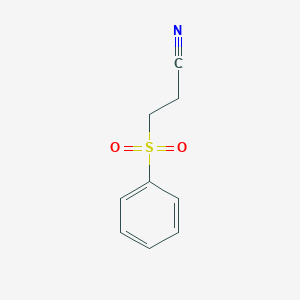
3-(Phenylsulphonyl)propiononitrile
Vue d'ensemble
Description
3-(Phenylsulphonyl)propiononitrile is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.236 . It is used in the industry .
Molecular Structure Analysis
The molecular structure of 3-(Phenylsulphonyl)propiononitrile consists of a phenylsulfonyl group attached to a propiononitrile group . The compound has a molecular weight of 195.24 g/mol .Physical And Chemical Properties Analysis
3-(Phenylsulphonyl)propiononitrile has a melting point of 94-96°C and a predicted boiling point of 425.2±37.0 °C. The predicted density of the compound is 1.238±0.06 g/cm3 .Applications De Recherche Scientifique
Application 1: Lithium-Ion Battery Technology
Specific Scientific Field
The specific scientific field for this application is Electrochemistry and Materials Science , specifically related to the development and improvement of Lithium-Ion Batteries .
Summary of the Application
The compound “3-(phenylsulfonyl)propanenitrile” (PSPN) is used as a higher voltage bifunctional electrolyte additive to improve the performance of lithium-ion batteries . It plays a crucial role in the formation of a solid electrolyte interface (SEI) on both LiCoO2 cathodes and graphite anodes .
Methods of Application or Experimental Procedures
The effects of PSPN on the formation of a solid electrolyte interface (SEI) on both LiCoO2 cathodes and graphite anodes are investigated using the half-cell method . The capacity retention of the Li/LiCoO2 and Li/graphite batteries with PSPN is examined over 200 cycles .
Results or Outcomes
The capacity retention of the Li/LiCoO2 and Li/graphite batteries with PSPN ranges from 10.12% and 74.81% to 79.19% and 92.58% after 200 cycles, respectively . The results of linear sweep voltammetry (LSV) and cyclic voltammetry (CV) demonstrate that PSPN is not only preferentially reduced but also easily oxidized during the charge–discharge process . X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) analyses confirm that PSPN-containing SEI films can form simultaneously on both electrodes due to the interaction of nitrile (–C N) and sulfur–oxygen double bonds (S O), providing protection to the LiCoO2 and graphite electrodes and improving the cycle performance at higher voltage .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZPZPVSUAKTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143990 | |
| Record name | 3-(Phenylsulphonyl)propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulphonyl)propiononitrile | |
CAS RN |
10154-75-3 | |
| Record name | 3-(Phenylsulfonyl)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10154-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylsulphonyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010154753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10154-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Phenylsulphonyl)propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenylsulphonyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


